1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine
CAS No.: 1187386-39-5
Cat. No.: VC2549015
Molecular Formula: C12H18BrN3
Molecular Weight: 284.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187386-39-5 |
|---|---|
| Molecular Formula | C12H18BrN3 |
| Molecular Weight | 284.2 g/mol |
| IUPAC Name | 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine |
| Standard InChI | InChI=1S/C12H18BrN3/c1-3-15-4-6-16(7-5-15)12-11(13)8-10(2)9-14-12/h8-9H,3-7H2,1-2H3 |
| Standard InChI Key | RLXHWKLZSIIZPG-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C2=C(C=C(C=N2)C)Br |
| Canonical SMILES | CCN1CCN(CC1)C2=C(C=C(C=N2)C)Br |
Introduction
1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis, and potential uses.
Synthesis and Preparation
The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine typically involves the reaction of 3-bromo-5-methylpyridin-2-amine with 4-ethylpiperazine. This process can be facilitated through various coupling reactions, often requiring catalysts like palladium or copper to enhance efficiency.
Applications and Research
1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is primarily used in scientific research, particularly in the fields of organic chemistry and pharmacology. Its applications may include the development of new pharmaceutical compounds, given its structural similarity to other biologically active molecules.
Safety and Handling
When handling 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, it is crucial to follow proper safety protocols. The compound should be stored in a well-ventilated area, and protective equipment such as gloves and goggles should be worn to prevent exposure. Detailed safety data sheets are available from suppliers like CymitQuimica .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume